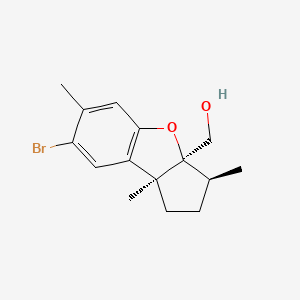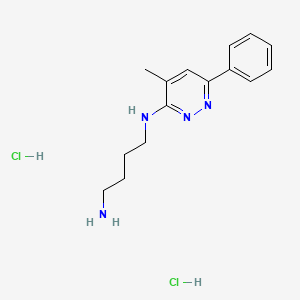
Ecgonine-2-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ecgonine-2-iodobenzoate is a chemical compound with the molecular formula C16H18INO4 It is a derivative of ecgonine, an alkaloid found in coca leaves, and is structurally related to cocaine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ecgonine-2-iodobenzoate typically involves the esterification of ecgonine with 2-iodobenzoic acid. The reaction is carried out under mild conditions, often using a catalyst to facilitate the esterification process. Common reagents used in the synthesis include L-ascorbic acid and tripotassium phosphate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and industrial-grade reagents to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Ecgonine-2-iodobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the iodine atom, potentially leading to the formation of different derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone® and other hypervalent iodine reagents.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 2-iodoxybenzoic acid derivatives, while substitution reactions can yield a variety of functionalized ecgonine derivatives.
Wissenschaftliche Forschungsanwendungen
Ecgonine-2-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, particularly in relation to its structural similarity to cocaine.
Medicine: Research is ongoing to explore its potential as a local anesthetic and its interactions with biological targets.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of ecgonine-2-iodobenzoate involves its interaction with specific molecular targets in biological systems. It is believed to affect sodium ion channels, similar to other local anesthetics, by reducing sodium ion passage through the channels. This action blocks the generation and conduction of nerve impulses, leading to its anesthetic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cocaine: A well-known local anesthetic and stimulant derived from ecgonine.
Ecgonine Methyl Ester: A metabolite of cocaine with similar structural properties.
Benzoylecgonine: Another metabolite of cocaine, commonly used as a marker in drug testing.
Uniqueness
Ecgonine-2-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering different reactivity patterns compared to its non-iodinated counterparts.
Eigenschaften
CAS-Nummer |
66409-87-8 |
|---|---|
Molekularformel |
C16H18INO4 |
Molekulargewicht |
415.22 g/mol |
IUPAC-Name |
(1R,2R,3S,5S)-3-(2-iodobenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid |
InChI |
InChI=1S/C16H18INO4/c1-18-9-6-7-12(18)14(15(19)20)13(8-9)22-16(21)10-4-2-3-5-11(10)17/h2-5,9,12-14H,6-8H2,1H3,(H,19,20)/t9-,12+,13-,14+/m0/s1 |
InChI-Schlüssel |
VVNZVWWHBZXLEG-GSVCSZOMSA-N |
Isomerische SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3I)C(=O)O |
Kanonische SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















